molecular formula C21H23N3O5S B2575212 3-(3-Methoxyphenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole CAS No. 858867-75-1

3-(3-Methoxyphenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole

Cat. No. B2575212
CAS RN: 858867-75-1
M. Wt: 429.49
InChI Key: UNFSKHYKVZKZMC-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Synthesis

Synthesis and Biological Evaluation

Compounds bearing the 1,3,4-oxadiazole moiety, such as "3-(3-Methoxyphenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole," are attractive for researchers due to their biological activities. The synthesis of these compounds involves converting organic acids into corresponding esters, hydrazides, and oxadiazole-thiols. These compounds were evaluated for their inhibition against butyrylcholinesterase (BChE) enzyme, showing significant biological activities. Molecular docking studies were performed to understand the ligand-BChE binding affinity, highlighting key amino acid residues involved in ligands’ stabilization within the active site of human BChE protein (Khalid et al., 2016).

Crystal Structure and Computational Analysis

New derivatives of 1,3,4-oxadiazole were synthesized and analyzed using crystal structure studies and density functional theory (DFT) calculations. These studies provided insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing to the understanding of molecular interactions and stability (Kumara et al., 2017).

Antibacterial and Anticancer Applications

Derivatives of "this compound" have been synthesized and screened for their antibacterial activities, showing moderate to potent activity against both Gram-negative and Gram-positive bacteria. Additionally, some derivatives have been evaluated as promising anticancer agents, indicating the potential of these compounds in the development of new therapeutic agents (Khalid et al., 2016; Rehman et al., 2018).

Corrosion Inhibition

Thermodynamic Properties and Corrosion Inhibition

The compound "2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole," closely related to the target molecule, has been investigated for its corrosion inhibition properties for mild steel in sulfuric acid media. The study revealed that this compound acts as an excellent corrosion inhibitor, with the inhibition efficiency reaching over 96% at certain concentrations. The adsorption of oxadiazole molecules on the metal surface was proposed as the mechanism of action, supported by thermodynamic calculations (Bouklah et al., 2006).

properties

IUPAC Name

3-(3-methoxyphenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-27-17-6-8-19(9-7-17)30(25,26)24-12-10-15(11-13-24)21-22-20(23-29-21)16-4-3-5-18(14-16)28-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFSKHYKVZKZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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